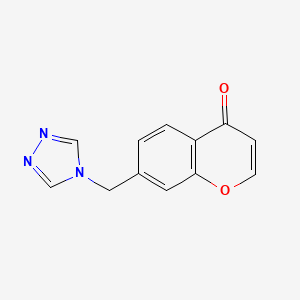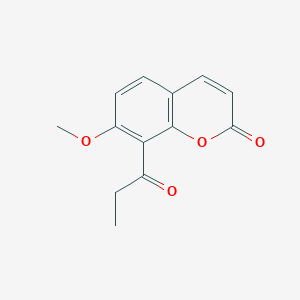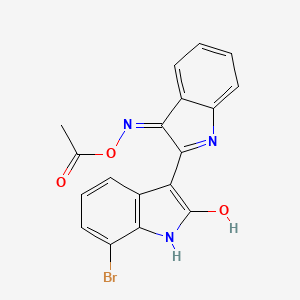
7-Hydroxy-1,2,9,9a-tetrahydrofluoren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-1,2,9,9a-tetrahydrofluoren-3-one is an organic compound belonging to the class of fluorenes. Fluorenes are compounds containing a fluorene moiety, which consists of two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-1,2,9,9a-tetrahydrofluoren-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentadiene and benzene derivatives, followed by a series of reactions including hydrogenation and hydroxylation . The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-1,2,9,9a-tetrahydrofluoren-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
7-hydroxy-1,2,9,9a-tetrahydrofluoren-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-hydroxy-1,2,9,9a-tetrahydrofluoren-3-one involves its interaction with specific molecular targets, such as estrogen receptor beta. The compound binds to the receptor and modulates its activity, leading to various biological effects. The pathways involved may include gene expression regulation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-9a-butyl-7-hydroxy-1,2,9,9a-tetrahydrofluoren-3-one
- 9a-propyl-7-hydroxy-1,2,9,9a-tetrahydrofluoren-3-one
Uniqueness
7-hydroxy-1,2,9,9a-tetrahydrofluoren-3-one is unique due to its specific hydroxylation pattern and the presence of a tetrahydrofluorene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
7-hydroxy-1,2,9,9a-tetrahydrofluoren-3-one |
InChI |
InChI=1S/C13H12O2/c14-10-3-4-12-9(6-10)5-8-1-2-11(15)7-13(8)12/h3-4,6-8,14H,1-2,5H2 |
InChI Key |
TVWXDDLDMKKZJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C2C1CC3=C2C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,12-Dihydro-5,7,12-triaza-indeno[1,2-a]fluorene](/img/structure/B10845509.png)




![7-bromo-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845541.png)

![7-Chloro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10845544.png)

![7-Fluoro-1,3-dihydro-imidazo[4,5-b]quinolin-2-one](/img/structure/B10845575.png)

